

Definitive Identification Guide: Synthetic 3-Allylveratrole

Author: BenchChem Technical Support Team. **Date:** March 2026

Compound of Interest

Compound Name: *Benzene, 1,2-dimethoxy-3-(2-propenyl)-*

CAS No.: 19754-21-3

Cat. No.: B012310

[Get Quote](#)

Executive Summary: The Isomer Challenge

In the synthesis of phenylpropanoids, confirming the identity of 3-allylveratrole (1,2-dimethoxy-3-(2-propenyl)benzene) is a critical quality attribute (CQA).[1] The primary challenge lies in distinguishing it from its pervasive isomer, 4-allylveratrole (Methyleugenol).[1]

While both share the molecular formula

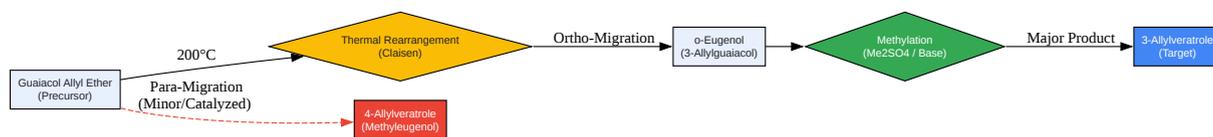
and a molecular weight of 178.23 g/mol, their biological and chemical profiles differ significantly. 4-allylveratrole is a regulated carcinogen in many jurisdictions, whereas 3-allylveratrole is a distinct regioisomer often arising from specific rearrangement chemistries (e.g., Claisen).[1]

This guide provides a self-validating analytical workflow to unequivocally confirm the identity of synthetic 3-allylveratrole, ruling out the 4-allyl isomer and other reaction byproducts.

Chemical Profile & Synthesis Context

To understand the impurity profile, one must understand the origin. 3-allylveratrole is typically synthesized via the Claisen rearrangement of guaiacol allyl ether, followed by methylation.[1] This pathway dictates the specific "1,2,3" substitution pattern.

Synthesis Pathway Visualization



[Click to download full resolution via product page](#)

Caption: The Claisen rearrangement preferentially yields the ortho-isomer (3-allyl), distinguishing it from direct alkylation routes that favor the para-isomer (4-allyl).

Analytical Comparison: The Pillars of Identification

The following protocols are designed to differentiate the 1,2,3-trisubstituted benzene ring (Target) from the 1,2,4-trisubstituted ring (Alternative).

Table 1: Comparative Physicochemical Properties

| Property | 3-Allylveratrole (Target) | 4-Allylveratrole (Methyleugenol) | Differentiation Factor |
|--------------------|---|---|-------------------------|
| CAS Number | 19754-21-3 | 93-15-2 | Regulatory ID |
| Substitution | 1,2,3-Trisubstituted | 1,2,4-Trisubstituted | Key NMR Determinant |
| Aromatic Protons | 3 Adjacent Protons (H4, H5, H6) | 2 Adjacent + 1 Isolated (H3, H5, H6) | Coupling Pattern |
| IR (OOP Bending) | ~770 cm ⁻¹ , ~710 cm ⁻¹ | ~850 cm ⁻¹ , ~800 cm ⁻¹ | Fingerprint Region |
| Elution Order (GC) | Typically elutes earlier (Non-polar col) | Typically elutes later | Boiling Point / Sterics |

Experimental Protocols

Protocol A: Nuclear Magnetic Resonance (NMR) - The Gold Standard

Rationale: NMR is the only method that provides definitive structural proof of the substitution pattern.[1]

Methodology:

- Dissolve ~10 mg of sample in 0.6 mL
- Acquire ¹H NMR (minimum 400 MHz) with 16 scans.
- Focus analysis on the Aromatic Region (6.5 – 7.2 ppm).

Interpretation Guide:

- 3-Allylveratrole (Target): Look for a "Triplet + Two Doublets" pattern.[1]
 - The molecule has a plane of symmetry regarding the protons? No, but the protons are consecutive (H4, H5, H6).
 - H5 (Middle): Appears as a Triplet (or dd with similar J-values, ~8 Hz) due to coupling with both H4 and H6.[1]
 - H4 & H6 (Outer): Appear as Doublets (J ~8 Hz).
 - Result: A clean 3-proton system with strong ortho-couplings.[1]
- 4-Allylveratrole (Alternative): Look for an "ABX" pattern.[1]
 - H3: Appears as a Singlet (or doublet with very small meta-coupling, J ~2 Hz).[1] This proton is isolated between the methoxy and allyl groups.
 - H5 & H6: Appear as a pair of doublets (one may be a dd) showing strong ortho-coupling (J ~8 Hz).
 - Result: The presence of a singlet/isolated proton signals the WRONG isomer.

Protocol B: GC-MS Analysis - Impurity Profiling

Rationale: Mass spectrometry alone cannot easily distinguish these isomers (both m/z 178), but Retention Index (RI) is diagnostic.[1]

Methodology:

- Column: DB-5ms or equivalent (30m x 0.25mm x 0.25 μ m).
- Oven: 60°C (1 min) → 20°C/min → 280°C.
- Standard: Co-inject with authentic Methyleugenol (CAS 93-15-2) if available.[1]

Data Analysis:

- Retention Time: 3-allylveratrole (ortho-substituted) generally has a lower boiling point and elutes before 4-allylveratrole due to the "ortho effect" (steric crowding reducing intermolecular van der Waals forces).[1]
- Fragmentation: Both show base peak m/z 178 () and m/z 147 (). However, the 3-allyl isomer often shows a more intense m/z 91 (tropylium) relative to m/z 107 compared to the 4-isomer, though this is instrument-dependent.[1] Rely on RI.

Protocol C: Infrared Spectroscopy (FT-IR)

Rationale: Quick verification of substitution pattern.[1]

Methodology:

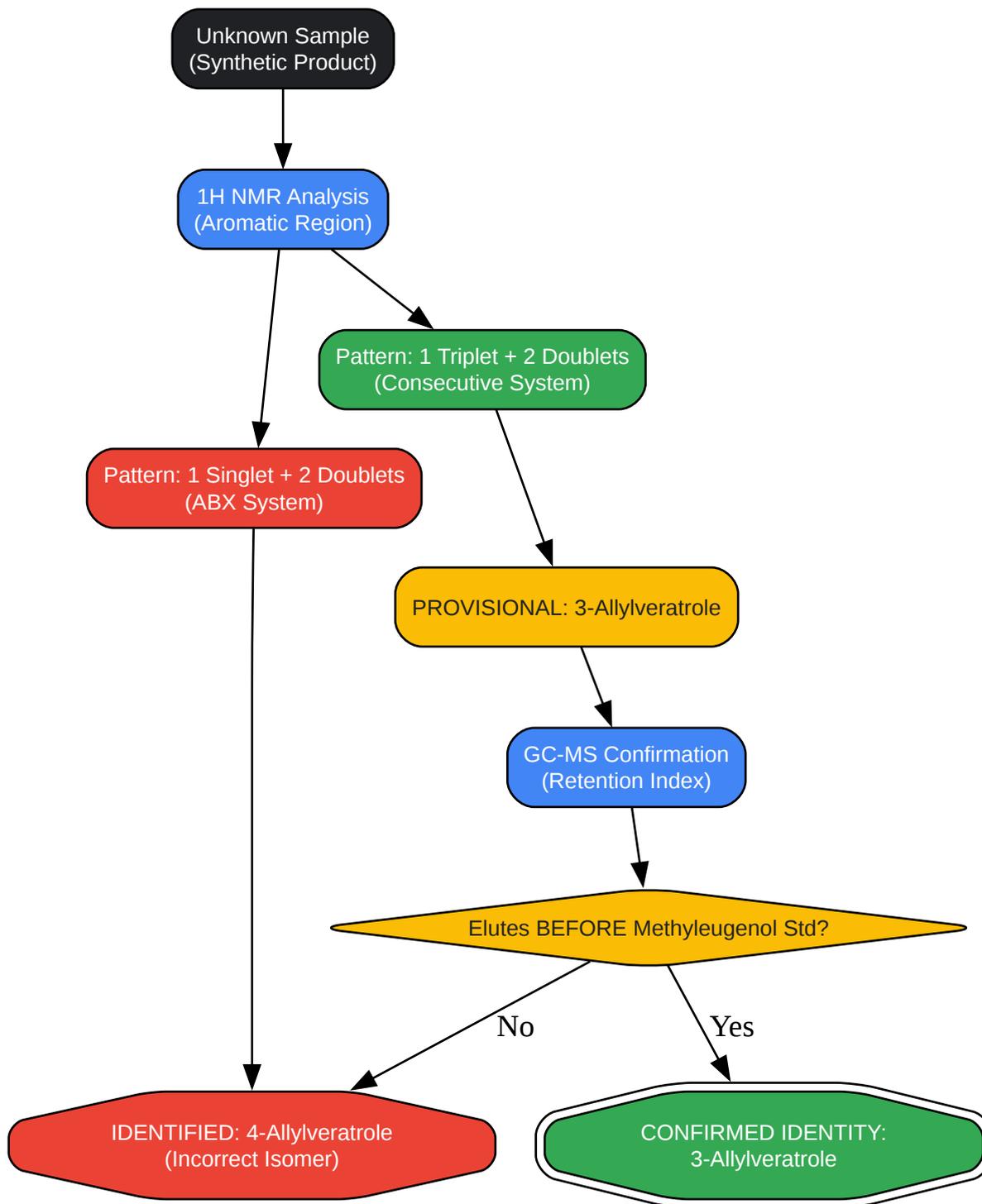
- Acquire spectrum neat (ATR) or in KBr pellet.
- Examine 600–900 cm^{-1} (Out-of-Plane Aromatic Bending).

Diagnostic Peaks:

- 3-Allylveratrole: Strong bands at $\sim 770 \text{ cm}^{-1}$ and $\sim 710 \text{ cm}^{-1}$ (Characteristic of 1,2,3-trisubstitution).[1]

- 4-Allylveratrole: Strong bands at $\sim 850\text{ cm}^{-1}$ (isolated H) and $\sim 800\text{ cm}^{-1}$ (2 adjacent H).[1]

Decision Logic Flowchart



[Click to download full resolution via product page](#)

Caption: Logical workflow for confirming 3-allylveratrole identity using orthogonal analytical techniques.

References

- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11062958, **Benzene, 1,2-dimethoxy-3-(2-propenyl)-**. Retrieved from [[Link](#)]
- Organic Syntheses (1955). o-Eugenol (Precursor Synthesis via Claisen Rearrangement). Coll. Vol. 3, p.418.[2] Retrieved from [[Link](#)]
- National Institute of Standards and Technology (NIST). Methyl Eugenol (4-Allylveratrole) Mass Spectrum & Retention Indices. NIST Chemistry WebBook, SRD 69. Retrieved from [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Benzene, 1,2,3-trimethoxy-5-(2-propenyl)- [webbook.nist.gov]
- 2. US3929904A - Process for the selective allylation of ortho alkoxy phenols - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Definitive Identification Guide: Synthetic 3-Allylveratrole]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b012310#confirming-the-identity-of-synthetic-3-allylveratrole>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com